11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole
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Overview
Description
11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them highly valuable in various scientific and industrial applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Scientific Research Applications
11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to DNA or proteins, thereby influencing cellular processes such as cell cycle progression and apoptosis . The compound’s ability to act as a hole-transport material in optoelectronic devices is attributed to its excellent charge transport properties and stability .
Comparison with Similar Compounds
11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole can be compared with other carbazole derivatives, such as:
Indolocarbazole: Known for its extended π-electron systems and high thermal stability.
Benzofurocarbazole: Noted for its tunable frontier orbital energies and high photoluminescence quantum yields.
Benzothienocarbazole: Valued for its versatility in chemical functionalization and outstanding OLED efficiencies.
These similar compounds share some properties with 11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole but differ in their specific applications and performance characteristics, highlighting the unique attributes of each derivative .
Properties
IUPAC Name |
5-bromo-11-(4-phenylphenyl)benzo[a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrN/c29-26-18-25-23-11-6-7-13-27(23)30(28(25)24-12-5-4-10-22(24)26)21-16-14-20(15-17-21)19-8-2-1-3-9-19/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUSBFQLGAPOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C(=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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